molecular formula C10H20O3 B14138364 Methyl 8-hydroxynonanoate CAS No. 88785-23-3

Methyl 8-hydroxynonanoate

Cat. No.: B14138364
CAS No.: 88785-23-3
M. Wt: 188.26 g/mol
InChI Key: WLCRWSKOIBILTE-UHFFFAOYSA-N
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Description

Methyl 8-hydroxynonanoate is an organic compound belonging to the class of fatty acid methyl esters It is characterized by a hydroxyl group attached to the eighth carbon of a nonanoic acid chain, which is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-hydroxynonanoate can be synthesized through several methods. One common approach involves the oxidative cleavage of fatty acid methyl esters derived from vegetable oils, such as rapeseed oil. This process typically involves an oxydoreductive cleavage step in a solvent-free medium at room temperature, followed by a reduction step . The reactions are performed under mild conditions, making the process environmentally friendly.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of thermostable enzymes. For example, Thermoanaerobium brockii alcohol dehydrogenase can catalyze the enantioselective reduction of various methyl ketones, including those bearing different functional groups, to produce optically active secondary alcohols . This method is advantageous due to its high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxynonanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halogenating agents can be used to substitute the hydroxyl group.

Major Products

The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 8-hydroxynonanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-hydroxynonanoate involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In enzymatic reactions, the compound can act as a substrate, undergoing transformations catalyzed by specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The specific placement of the hydroxyl group can affect the compound’s physical properties, such as solubility and melting point, as well as its interactions in biological systems .

Properties

CAS No.

88785-23-3

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

methyl 8-hydroxynonanoate

InChI

InChI=1S/C10H20O3/c1-9(11)7-5-3-4-6-8-10(12)13-2/h9,11H,3-8H2,1-2H3

InChI Key

WLCRWSKOIBILTE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCC(=O)OC)O

Origin of Product

United States

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